molecular formula C15H16O4 B176700 Murraol CAS No. 109741-38-0

Murraol

Cat. No.: B176700
CAS No.: 109741-38-0
M. Wt: 260.28 g/mol
InChI Key: MDKAWXCQYALXRL-CMDGGOBGSA-N
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Chemical Reactions Analysis

Murraol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAWXCQYALXRL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known sources of murraol in nature?

A1: this compound has been isolated from several plant species, including Phellolophium madagascariense [], Prangos hulusii [], and Prangos turcica []. These plants belong to the Apiaceae family, suggesting a potential connection between this family and the presence of this compound.

Q2: What is the chemical structure of this compound?

A2: this compound is a prenylated coumarin, characterized by a coumarin core structure with an attached prenyl (3-methylbut-2-en-1-yl) group. While the provided abstracts don't offer a detailed spectroscopic analysis, they do mention the use of ¹H NMR for structural elucidation []. For a detailed spectroscopic characterization, referring to other research articles focusing specifically on this compound's structural properties would be beneficial.

Q3: How is this compound synthesized in the laboratory?

A3: One method for the synthesis of this compound involves a Heck vinylation reaction starting from 8-iodo-7-methoxycoumarin [, ]. This approach highlights the importance of organometallic chemistry in natural product synthesis.

Q4: What are the potential applications of this compound in medicinal chemistry?

A4: Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including human prostatic cancer cells []. Additionally, it displays antimicrobial activity against both standard and clinically isolated bacterial strains []. These findings suggest this compound's potential as a lead compound for developing novel anticancer and antibacterial agents.

Q5: What is the mechanism of action of this compound's cytotoxic activity?

A5: While the provided research highlights this compound's cytotoxic effects [, ], the exact mechanisms of action remain to be fully elucidated. Further research is needed to determine the specific cellular targets and pathways affected by this compound. Understanding these mechanisms could provide valuable insights for developing more targeted and effective therapies.

Q6: Are there any studies investigating the structure-activity relationship (SAR) of this compound and its derivatives?

A6: Although the provided abstracts don't delve into specific SAR studies for this compound, the synthesis of 6- and 8-Naphthoherniarin, Dehydrogeijerin [] suggests an interest in exploring structural analogs. Investigating how modifications to the coumarin core or the prenyl group affect biological activity could be crucial for optimizing its therapeutic potential.

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